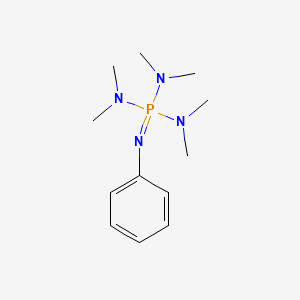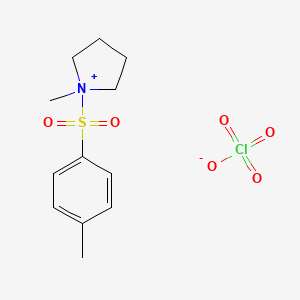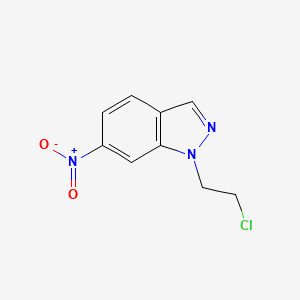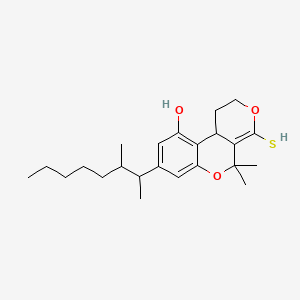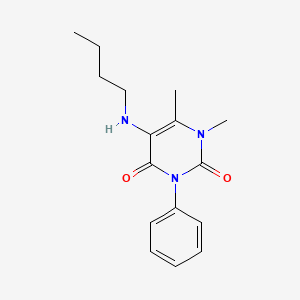
Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a butylamino group at the 5-position, dimethyl groups at the 1 and 6 positions, and a phenyl group at the 3-position. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl-, the synthetic route may involve:
N-Alkylation: Introduction of the butylamino group at the 5-position can be achieved through N-alkylation reactions using butylamine and appropriate alkylating agents.
Methylation: The dimethyl groups at the 1 and 6 positions can be introduced through methylation reactions using methyl iodide or similar reagents.
Aryl Substitution: The phenyl group at the 3-position can be introduced through aryl substitution reactions using phenyl halides and suitable catalysts.
Industrial Production Methods
Industrial production of uracil derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phenyl halides, alkylating agents, and suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
科学的研究の応用
Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in nucleic acid metabolism.
Interacting with Nucleic Acids: Binding to RNA or DNA and affecting their structure and function.
Modulating Cellular Pathways: Influencing cellular signaling pathways and gene expression.
類似化合物との比較
Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- can be compared with other uracil derivatives such as:
5-Fluorouracil: An anticancer drug that inhibits thymidylate synthase and interferes with DNA synthesis.
6-Azauracil: An inhibitor of RNA synthesis used in biochemical research.
1-Methyluracil: A derivative used in the study of nucleic acid chemistry.
The unique structural modifications of Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- confer distinct chemical and biological properties, making it a valuable compound for various scientific applications.
特性
CAS番号 |
31991-98-7 |
|---|---|
分子式 |
C16H21N3O2 |
分子量 |
287.36 g/mol |
IUPAC名 |
5-(butylamino)-1,6-dimethyl-3-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H21N3O2/c1-4-5-11-17-14-12(2)18(3)16(21)19(15(14)20)13-9-7-6-8-10-13/h6-10,17H,4-5,11H2,1-3H3 |
InChIキー |
KYJJTIBGMAGFPS-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=C(N(C(=O)N(C1=O)C2=CC=CC=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



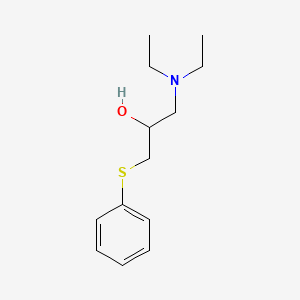
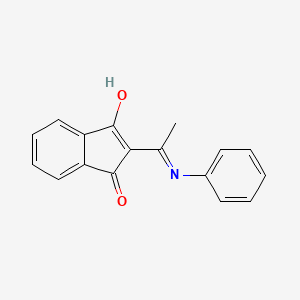
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)

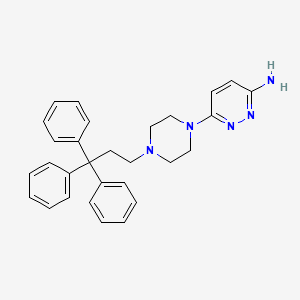
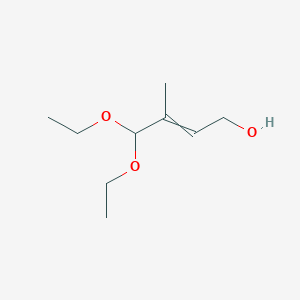
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)

